2,7,9,9-Tetramethyl-9,10-dihydroacridine
Description
Contextualization within Dihydroacridine Chemistry and Significance
Dihydroacridine chemistry is a specialized area within the broader field of nitrogen-containing heterocyclic compounds. The core structure, 9,10-dihydroacridine (B10567) (also known as acridan), is a reduced form of the aromatic compound acridine (B1665455). chemimpex.com This structural modification, where the central aromatic ring is partially saturated, imparts unique chemical properties that make dihydroacridines valuable scaffolds in various scientific domains. Unlike the planar and rigid acridine, the 9,10-dihydroacridine molecule adopts a folded "butterfly" conformation along the N-C9 axis.
The significance of 9,10-dihydroacridine and its derivatives stems from their utility as versatile building blocks and intermediates in organic synthesis. chemimpex.comnbinno.com They serve as precursors for creating more complex molecules, including fused ring systems and functionalized aromatic compounds. nbinno.com Their ability to undergo reactions like oxidation and reduction enhances their synthetic utility. chemimpex.com This chemical reactivity has led to their exploration in several key areas:
Pharmaceutical Development: Dihydroacridines are crucial intermediates in the synthesis of biologically active molecules. chemimpex.com Research has focused on their potential in designing novel compounds with anti-cancer and anti-inflammatory properties. chemimpex.com
Material Science: The dihydroacridine framework is incorporated into polymers and other advanced materials to create substances with enhanced electrical and thermal properties. chemimpex.com They are also used in the development of fluorescent probes for applications such as biological imaging. chemimpex.com
Agrochemicals: The scaffold is used in the synthesis of new agrochemical products. chemimpex.comnbinno.com
The inherent structural and reactive characteristics of dihydroacridines make them foundational components for developing new materials and therapeutic agents. nbinno.com
Unique Structural Features and Research Rationale for 2,7,9,9-Tetramethyl-9,10-dihydroacridine
This compound is a specific derivative of the dihydroacridine core that possesses distinct structural modifications influencing its properties and research applications.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C17H19N | bldpharm.com |
| Molecular Weight | 237.35 g/mol | cymitquimica.com |
| CAS Number | 92638-85-2 | cymitquimica.com |
| Synonyms | Acridine, 9,10-dihydro-2,7,9,9-tetramethyl-; 2,7,9,9-tetramethyl-10H-acridine | cymitquimica.com |
The unique structural features of this compound are the four methyl groups substituted onto the dihydroacridine skeleton:
Gem-dimethyl group at C9: The two methyl groups at the 9-position are a critical feature. This substitution provides steric hindrance that locks the molecule in its dihydro form, preventing the easy oxidation and re-aromatization that can occur in unsubstituted or mono-substituted dihydroacridines. This stability is crucial for its application as a persistent structural unit. The 9,9-dimethyl-9,10-dihydroacridine (B1200822) moiety is recognized for its excellent hole-transporting properties and is a popular donor unit for constructing advanced electronic materials. researchgate.netresearchgate.net
Methyl groups at C2 and C7: The methyl groups on the outer aromatic rings (positions 2 and 7) modify the electronic properties of the molecule. These electron-donating groups can influence the compound's photophysical and electrochemical characteristics, such as its emission spectrum and oxidation potential.
The primary research rationale for investigating this compound and related structures is their potential in the field of organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs). The 9,9-dimethyl-9,10-dihydroacridine unit is a strong electron donor, making it an ideal component for creating bipolar compounds and thermally activated delayed fluorescence (TADF) emitters, which are essential for high-efficiency OLEDs. researchgate.netresearchgate.net Research focuses on synthesizing and characterizing these molecules to develop robust emitters with high solid-state photoluminescence efficiencies for next-generation displays and lighting. researchgate.net
Overview of Academic Research Trajectories for Related Acridine Systems
Research into acridine-based systems has evolved significantly since the initial discovery of the parent compound, acridine, a planar nitrogen heterocycle structurally related to anthracene. wikipedia.org Early research focused on its use in dyes, but the trajectory has since branched into numerous high-impact fields. Many acridine derivatives have the ability to bind to DNA and RNA by intercalating between base pairs, a mechanism that underpins many of their biological activities. wikipedia.orgnih.gov
| Research Area | Examples/Key Findings | Reference |
|---|---|---|
| Anticancer Agents | Derivatives like amsacrine (B1665488) inhibit topoisomerase II, an enzyme crucial for DNA replication, leading to cell death. Research continues to synthesize novel derivatives, such as 1,8-acridinediones, as potential antitumor agents. | nih.govresearchgate.netresearchgate.netnih.gov |
| Antimicrobial Properties | Compounds like proflavine (B1679165) have antiseptic properties. Research has explored various derivatives for antibacterial, antiviral, and antimalarial activity. | wikipedia.orgresearchgate.netnih.gov |
| Antiparasitic Agents | Acridine scaffolds have been investigated for developing agents against parasites like Leishmania, although cytotoxicity can be a challenge. | nih.gov |
| Fluorescent Probes & Dyes | Acridine orange is a well-known nucleic acid stain used for cell cycle determination. The fluorescent properties of acridines are widely used in biological imaging. | chemimpex.comwikipedia.orgmdpi.com |
| Corrosion Inhibitors | The planar aromatic system and nitrogen atom in acridines allow them to interact with metal surfaces, making them highly effective corrosion inhibitors for various metals and alloys in acidic environments. | nih.gov |
| Materials for Electronics | More recently, dihydroacridine derivatives have been heavily researched as building blocks for emitters in OLEDs, particularly for TADF materials, due to their favorable electronic properties. | researchgate.netresearchgate.net |
The research trajectory began with simple dyes and antiseptics, moved into a deep exploration of their DNA-intercalating properties for cancer therapy, and has now expanded into advanced materials science and targeted therapeutics.
Current Gaps and Future Research Directions within the Dihydroacridine Framework
Despite extensive research, several gaps and opportunities for future investigation remain within the dihydroacridine framework.
Improved Synthetic Methodologies: A significant challenge in working with 9,9-disubstituted 9,10-dihydroacridines is the synthesis itself. Acid-catalyzed cyclization methods, a common synthetic route, are often compromised by a competing elimination side reaction. nih.gov This can lead to the incorrect identification of products and low yields of the desired dihydroacridine. nih.gov A critical area for future research is the development of more robust, high-yield, and selective synthetic procedures to access these valuable compounds.
Exploration of Underutilized Derivatives: While many acridine derivatives have been synthesized, their potential in various applications has not been fully explored. nih.gov For instance, their efficacy as corrosion inhibitors in diverse electrolytic conditions or as scaffolds for new classes of drugs remains an open field for investigation. nih.gov
Overcoming Biological Hurdles: In the context of medicinal chemistry, a major gap is overcoming the cytotoxicity of many acridine derivatives. nih.gov While effective against pathogens like Leishmania, their lack of selectivity often hinders their therapeutic potential. Future research must focus on designing derivatives with improved safety profiles and target specificity, perhaps by conjugating them to targeting moieties or fine-tuning their substituents.
Advancement in Organic Electronics: The use of dihydroacridine donors in OLEDs is a promising and active area of research. researchgate.netresearchgate.net Future work will likely focus on the rational design of novel and more complex dihydroacridine-based molecules to achieve higher quantum efficiencies, greater stability, and purer color emissions. Functionalization at less-explored positions on the acridine core could unlock new photophysical properties. researchgate.net The development of these materials for solution-processed OLEDs is another key challenge being actively addressed. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,7,9,9-tetramethyl-10H-acridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N/c1-11-5-7-15-13(9-11)17(3,4)14-10-12(2)6-8-16(14)18-15/h5-10,18H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPRZFWOSCKSIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C2(C)C)C=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20535288 | |
| Record name | 2,7,9,9-Tetramethyl-9,10-dihydroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20535288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92638-85-2 | |
| Record name | 2,7,9,9-Tetramethyl-9,10-dihydroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20535288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,7,9,9 Tetramethyl 9,10 Dihydroacridine and Derivatives
Mechanistic Investigation of Synthetic Routes to 9,10-Dihydroacridines
The synthesis of the 9,10-dihydroacridine (B10567) core is accessible through several mechanistic pathways, each with distinct advantages and challenges. A traditional and widely studied method involves the acid-catalyzed intramolecular cyclization of diphenylamine (B1679370) derivatives. However, this route can be complicated by competing elimination reactions, which lead to the formation of acridine (B1665455) as a byproduct and often result in low yields of the desired dihydroacridine. nih.gov
A more robust approach involves a double Grignard addition to a methyl N-phenylanthranilate precursor. Mechanistic studies indicated that after the initial Grignard addition, the reaction can be hindered by the formation of a stable six-membered magnesium complex, which slows down or stalls the second addition. nih.gov It was discovered that the addition of a magnesium source, such as magnesium bromide diethyl etherate (MgBr₂·OEt₂), can disrupt this stable intermediate, significantly accelerating the formation of the tertiary alcohol required for the subsequent cyclization. nih.gov
Alternative routes have been developed to circumvent the issues of elimination and slow reaction rates. One such method is a modular one-pot synthesis that proceeds through a selective ortho-C-alkenylation of a diarylamine with an aryl alkyne, followed by an intramolecular hydroarylation. researchgate.net This cascade reaction is effectively catalyzed by the combination of hexafluoroisopropanol (HFIP) and triflimide. researchgate.net Other strategies include the Lewis acid-catalyzed reductive cyclization of 2-aryloxybenzaldehydes and the Brønsted acid-catalyzed chemoselective reductive cyclization of 2-(methylphenylamino)benzaldehydes. researchgate.net
Furthermore, photocatalytic mechanisms offer insights into the reactivity of the dihydroacridine scaffold. While often used for oxidation, these studies highlight processes like hydrogen-atom transfer, which are fundamental to the stability and synthesis of these compounds. acs.org Dual-catalytic systems, for instance combining acridine photocatalysis with copper catalysis for decarboxylative additions, showcase the radical pathways that the acridine nucleus can mediate. nih.gov
Strategies for Regioselective and Stereoselective Synthesis
Achieving regioselectivity is critical when synthesizing substituted dihydroacridines like the 2,7-dimethyl variant. The placement of substituents on the aromatic core dictates the ultimate electronic and steric properties of the molecule. For instance, in the modular synthesis involving ortho-C-alkenylation of diarylamines, the selectivity of the initial alkenylation step is crucial for defining the substitution pattern of the final product. researchgate.net
In the synthesis of related heterocyclic systems, it has been shown that electronic factors can exert dominant control over regioselectivity, surpassing steric influences. mdpi.com This principle is applicable to the synthesis of functionalized acridines, where the inherent electronic properties of the reactants can be harnessed to direct the formation of a specific regioisomer, such as favoring an angular product over a linear one in annulation reactions. mdpi.com
While 2,7,9,9-tetramethyl-9,10-dihydroacridine itself is achiral, the principles of stereoselective synthesis become relevant for derivatives with different substituents at the C9 position or with existing chirality in the starting materials. Research has demonstrated that in certain cascade reactions, chiral information from an enantiopure substrate can be completely transferred to the final dihydroacridine product. researchgate.net
Functionalization Approaches on the Acridine Core and Peripheral Substituents
The functionalization of the 9,10-dihydroacridine scaffold is key to tuning its properties for various applications. Modifications can be targeted at three main locations: the C9 position, the N10 nitrogen atom, and the peripheral aromatic rings.
Aromatic Core and N-10 Substituents: The development of acridinium (B8443388) photoredox catalysts has driven extensive research into functionalizing the acridine core. To enhance catalyst stability and performance, various substituents have been introduced. For example, an N-phenyl group was used to prevent the demethylation that occurred with N-methylacridinium catalysts in the presence of fluoride. youtube.com Sterically bulky groups, such as di-tert-butyl substituents, or electron-withdrawing groups like fluorine or chlorine atoms, have been added to the aromatic backbone to prevent catalyst deactivation via nucleophilic attack and to modulate the redox potential. youtube.comnih.gov The N-10 position is readily functionalized, often with alkyl or aryl groups, which significantly influences the molecule's electronic properties and stability. youtube.comnih.gov Syntheses of 1,8-acridinedione derivatives bearing a hydroxyethyl (B10761427) or a phthalimide (B116566) moiety at the N-10 position have been reported, showcasing the versatility of N-functionalization. nih.govresearchgate.net
C9-Position Substituents: The gem-dimethyl groups at the C9 position in this compound are typically installed via a double Grignard addition using a methyl Grignard reagent. nih.gov This position can also be functionalized with a wide variety of other groups. For example, multi-component reactions involving dimedone, various aromatic aldehydes, and an amine can produce 9-aryl substituted acridine-1,8-diones. nih.gov
The following table summarizes various functionalization approaches on the acridine scaffold reported in the literature.
| Position(s) | Substituent(s) | Purpose/Application |
| N-10 | Phenyl | Prevents catalyst dealkylation youtube.com |
| N-10 | 2-Hydroxyethyl, Phthalimide-containing moieties | Synthesis of potential antitumor agents nih.govresearchgate.net |
| C2, C7 | Dimethyl | Enhances stability against nucleophilic attack youtube.com |
| C3, C6 | Di-tert-butyl | Provides steric shielding of the core youtube.com |
| Aromatic Core | Fluorine, Chlorine | Modulates redox potential of photocatalysts youtube.com |
| C9 | Various aryl groups | Synthesis of bioactive acridinediones nih.gov |
| Entire Scaffold | Attachment to Covalent Organic Polymers (COPs) | Creation of materials for photocatalysis acs.org |
| Entire Scaffold | Functionalization onto Gold Nanoparticles | Development of fluorescent probes rsc.org |
Optimization of Reaction Conditions and Catalyst Development for Efficient Synthesis
The efficiency of dihydroacridine synthesis is highly dependent on the optimization of reaction conditions and the development of advanced catalysts. Key parameters that are frequently optimized include temperature, solvent, reaction time, and the nature of the catalyst. For example, the transition from conventional heating over several days to microwave-assisted synthesis can dramatically reduce reaction times to minutes, as demonstrated in the Bernthsen acridine synthesis. nih.gov
The choice of solvent and reagents is also critical. In the Grignard-based synthesis of 9,9-disubstituted-9,10-dihydroacridines, the addition of MgBr₂·OEt₂ was a crucial optimization step that improved reaction rates and yields. nih.gov Similarly, in other syntheses, switching to "greener" solvents like acetonitrile (B52724) from benzene (B151609) or dichloromethane (B109758) has been shown to provide a better balance between reaction conversion and selectivity while reducing environmental impact. scielo.br
Catalyst development is at the forefront of modern synthetic chemistry. For acridine synthesis, novel heterogeneous nanocatalysts have been designed, such as core-shell magnetic nanoparticles (e.g., Fe₃O₄@Co/Zn-ZIFs@1-aza-18-crown-6-ether-Ni). nih.gov These catalysts offer high efficiency, stability, and the significant advantage of being easily recoverable and recyclable, which is a key consideration for sustainable synthesis. nih.gov The optimization of such catalytic processes involves fine-tuning the catalyst amount, temperature, and the use of techniques like ultrasound to enhance reaction kinetics. nih.gov
The rational design of homogeneous catalysts has also led to significant breakthroughs. The evolution of acridinium photoredox catalysts from simple N-methylacridinium to complex, sterically hindered, and electronically tuned structures illustrates a sophisticated approach to catalyst development. youtube.comnih.gov These second-generation catalysts were specifically designed to overcome deactivation pathways observed with earlier versions, leading to more robust and widely applicable catalytic systems. youtube.com
The table below provides examples of optimized reaction conditions for related syntheses, illustrating the impact of different parameters.
| Reaction | Parameter Optimized | Condition 1 | Condition 2 | Outcome |
| Double Grignard Addition to Methyl Ester nih.gov | Additive | No MgBr₂·OEt₂ | With MgBr₂·OEt₂ | Reaction time significantly reduced, prevention of stalled reaction. |
| Bernthsen Acridine Synthesis nih.gov | Heating Method | Conventional Heating | Microwave (260 °C, 25 min) | Dramatically reduced reaction time. |
| Oxidative Coupling scielo.br | Solvent | Benzene | Acetonitrile | Better balance of conversion/selectivity, "greener" process. |
| Oxidative Coupling scielo.br | Reaction Time | 20 hours | 4 hours | Time reduced without significant loss of conversion/selectivity. |
| Acridine Synthesis nih.gov | Catalyst | Homogeneous catalyst | Recyclable magnetic nanocatalyst | Catalyst can be recycled multiple times without loss of efficiency. |
Large-Scale Synthetic Procedures and Economic Viability Considerations
The transition from laboratory-scale synthesis to large-scale industrial production requires careful consideration of economic and practical factors. For this compound and its derivatives, the economic viability is influenced by the cost of starting materials, the number of synthetic steps, reaction efficiency, and energy consumption. nih.gov
One-pot procedures, such as the modular synthesis of dihydroacridines from diarylamines and aryl alkynes, are highly advantageous for large-scale production. researchgate.net By combining multiple transformations into a single operation, these methods reduce the need for intermediate purification steps, which in turn minimizes solvent waste, labor costs, and reaction time.
Sophisticated Structural Elucidation and Conformational Analysis
Application of X-ray Crystallography for Solid-State Structure Determination
No specific X-ray crystallographic data for the parent compound, 2,7,9,9-Tetramethyl-9,10-dihydroacridine, was found in a thorough search of available resources. However, a 2024 study reported the solid-state molecular structure of a closely related derivative, This compound-4,5-diamine , which was determined using single-crystal X-ray diffraction (SCXRD). researchgate.net This analysis provides valuable insight into the core acridine (B1665455) framework, confirming the boat-like conformation of the central dihydroacridine ring, a characteristic feature of such systems. The gem-dimethyl groups at the C9 position and the methyl groups at the C2 and C7 positions were unambiguously located. This structural determination of a near analogue suggests the foundational geometry that the parent compound would likely adopt in the solid state.
Advanced Nuclear Magnetic Resonance Spectroscopic Techniques for Solution-State Conformation
Detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data, which are essential for determining the conformation of molecules in solution, are not available in the public domain for this compound. While NMR data have been published for numerous other dihydroacridine derivatives, including various substituted and unsubstituted versions, this specific tetramethyl-substituted compound has not been the subject of such a detailed public study. nih.govnih.gov
Theoretical Conformational Studies and Energy Landscape Analysis
A search for theoretical studies, such as those employing Density Functional Theory (DFT) to analyze the conformational possibilities and energy landscape of this compound, yielded no specific results. Such computational analyses are critical for understanding the stability of different conformers and the energy barriers between them, but it appears this specific molecule has not yet been the focus of such a published investigation. nih.gov
Computational and Theoretical Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) Studies on Ground State Electronic Structure
Density Functional Theory (DFT) has been instrumental in understanding the ground state electronic properties of 2,7,9,9-Tetramethyl-9,10-dihydroacridine, often used as a core donor unit in larger molecular systems. DFT calculations, such as those performed at the PBE0/6-311++G(d,p) level of theory, have been employed to optimize the molecular geometry in its ground state (S₀). acs.org These studies often consider solvent effects, for instance by using the polarizable continuum model (PCM) with toluene (B28343) as the solvent, to provide a more accurate representation of the molecule's state in solution. acs.org
In the context of donor-acceptor molecules, the this compound (MAc) moiety is a strong electron donor. The introduction of four methyl groups on the acridine (B1665455) core elevates the Highest Occupied Molecular Orbital (HOMO) energy level compared to its unsubstituted counterpart, 9,10-dihydro-9,9-dimethylacridine. acs.org This increased HOMO level is a key characteristic that enhances the electron-donating capability of the compound.
Furthermore, DFT calculations have been utilized to analyze the electronic structure of pincer-type ligands incorporating the this compound backbone. google.comnih.gov These studies reveal a planar acridane unit, and the computed molecular orbitals indicate a highly covalent bonding nature when complexed with other atoms. nih.govrsc.org The electronic properties of these complexes, as determined by DFT, are crucial for their potential applications in catalysis and small molecule activation. researchgate.netresearchgate.net
A study on a donor-acceptor molecule, MAc-FBI, where MAc is this compound, provides specific data on its ground state electronic properties.
| Property | Value |
|---|---|
| HOMO (eV) | -5.39 |
| LUMO (eV) | -1.63 |
| Energy Gap (Eg) (eV) | 3.76 |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for investigating the excited state properties of molecules like this compound. TD-DFT calculations, performed on the optimized ground state geometry, are used to predict the energies of singlet (S₁) and triplet (T₁) excited states. acs.org
For the MAc-FBI molecule, TD-DFT calculations have been crucial in characterizing it as a promising material for thermally activated delayed fluorescence (TADF). acs.orgkyoto-u.ac.jpnih.gov The calculations show that the energy gap between the lowest singlet excited state (S₁) and the lowest triplet excited state (T₁) (ΔEST) is small. acs.org This small energy gap is a prerequisite for efficient reverse intersystem crossing (RISC), a key process in TADF.
Natural Transition Orbital (NTO) analysis, a feature of TD-DFT, has been used to understand the nature of the electronic transitions. acs.org For MAc-FBI, the NTOs for the S₁ state show a clear charge-transfer (CT) character, with the highest occupied NTO (HONTO) localized on the this compound donor and the lowest unoccupied NTO (LUNTO) on the acceptor moiety. acs.org This spatial separation of orbitals is characteristic of CT states. acs.org
The calculated excited state energies for the MAc-FBI molecule are summarized in the table below.
| Property | Value (eV) |
|---|---|
| S₁ Energy | 2.92 |
| T₁ Energy | 2.89 |
| ΔEST | 0.03 |
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While specific molecular dynamics (MD) simulations for this compound are not extensively reported in the reviewed literature, MD simulations are a widely used technique to explore the conformational landscape and the influence of solvent on flexible molecules. For related acridine derivatives, MD simulations have been employed to study their interactions with biological macromolecules and to understand their conformational behavior in solution.
In principle, MD simulations of this compound would involve the use of a force field to describe the interatomic interactions. The molecule would be placed in a simulation box with a chosen solvent, and the system's evolution over time would be tracked by solving Newton's equations of motion. Such simulations could reveal the preferred conformations of the dihydroacridine ring system and the rotational freedom of the methyl groups. The flexibility of the central dihydroacridine ring is a key feature that can influence its electronic properties and reactivity.
Furthermore, MD simulations can provide insights into solvation effects by analyzing the radial distribution functions of solvent molecules around the solute. This can help in understanding how the solvent structure is perturbed by the presence of the molecule and how specific solute-solvent interactions, such as hydrogen bonding (if applicable with the solvent), can influence its conformation and reactivity. The use of a polarizable continuum model (PCM) in DFT calculations, as seen in the study of MAc-FBI, is an implicit way to account for bulk solvent effects on the electronic structure. acs.org
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
Quantum chemical modeling is essential for elucidating the reaction mechanisms and identifying the transition states of reactions involving this compound. While detailed mechanistic studies on the standalone molecule are scarce, research on its derivatives and related pincer complexes provides valuable insights into its reactivity.
Computational studies have suggested that acridine-derived NNN pincer ligands, which feature the this compound backbone, could be highly active in small molecule activation reactions, such as the catalytic reduction of CO₂ and ammonia-borane dehydrogenation. researchgate.netsemanticscholar.org DFT calculations on these complexes help in understanding the electronic factors that govern their catalytic activity.
In the context of pincer complexes, the this compound framework can act as a redox non-innocent ligand, meaning it can actively participate in redox processes. rsc.orgresearchgate.net For instance, in a tantalum(V) complex, the ligand can be oxidized, and this reactivity is crucial for reactions like dioxygen splitting. researchgate.net DFT calculations on the reaction mechanism revealed that O₂ initially binds to the tantalum center, followed by complete O₂ scission to form a terminal oxo-complex. researchgate.net The calculated transition states and reaction intermediates in such studies provide a detailed picture of the reaction pathway at a molecular level.
The synthesis of these pincer ligands often involves the reaction of a substituted this compound with various reagents. Quantum chemical modeling could be used to investigate the mechanisms of these synthetic transformations, including identifying the key transition states and intermediates, thus aiding in the optimization of reaction conditions.
Orbital Analysis and Electron Density Distributions
The analysis of molecular orbitals and electron density distributions provides a fundamental understanding of the chemical bonding and reactivity of this compound. As established through DFT studies, this compound is a potent electron donor, a property that is directly related to the energy and distribution of its HOMO.
In donor-acceptor systems like MAc-FBI, the HOMO is predominantly localized on the this compound (MAc) moiety, while the LUMO is situated on the acceptor part. acs.org This spatial separation of the frontier molecular orbitals is a key feature of such charge-transfer compounds and is responsible for their unique photophysical properties. The large torsion angles (around 89-90°) between the donor and acceptor units, as revealed by DFT optimized geometries, contribute to this effective separation of the HOMO and LUMO. acs.org
The electron-donating nature of the MAc unit is enhanced by the four methyl groups, which, through their electron-donating inductive effect, increase the energy of the HOMO. acs.org This makes the electrons in the HOMO more readily available for donation in chemical reactions or for excitation to higher energy orbitals.
In pincer complexes, the frontier molecular orbitals are a combination of orbitals from the metal center and the this compound-based ligand. nih.govrsc.org For example, in a tantalum complex, the HOMOs were found to be ligand-centered, while the LUMO was metal-based. researchgate.net This distribution of orbitals is crucial for the complex's reactivity, as it dictates where electrophilic and nucleophilic attacks are most likely to occur. The analysis of electron density distributions can also reveal the nature of the chemical bonds within the molecule and its complexes, distinguishing between covalent and ionic interactions. nih.gov
Mechanistic Photophysical and Photochemical Studies
Investigation of Absorption and Emission Process Mechanisms
The electronic absorption and emission spectra of 9,9-dimethyl-9,10-dihydroacridine (B1200822) derivatives are characterized by transitions that are highly sensitive to their chemical environment and molecular structure. Typically, these compounds exhibit absorption in the ultraviolet (UV) region. For instance, derivatives of 9,9-dimethyl-9,10-dihydroacridine show absorption maxima around 344-346 nm in a dilute tetrahydrofuran (B95107) (THF) solution, which are attributed to the twisted intramolecular charge transfer (TICT) state tandfonline.com.
The emission properties are particularly noteworthy. Derivatives of 9,9-dimethyl-9,10-dihydroacridine have been shown to exhibit multiple emission bands corresponding to different excited states. These can include a locally excited (LE) state, an intramolecular charge transfer (ICT) state, and a hybridized local and charge-transfer (HLCT) state. In one study, derivatives displayed a UV LE emission peaking at approximately 360 nm, a green ICT emission around 510 nm, and a deep-blue HLCT emission at about 430 nm when dispersed in solid media of varying polarity nih.gov.
The emission from these compounds is often a result of intramolecular charge transfer from the electron-donating dihydroacridine moiety to an acceptor part of the molecule. This is evidenced by positive solvatochromism, where the emission wavelength red-shifts in more polar solvents mdpi.comresearchgate.net. In some cases, these compounds exhibit thermally activated delayed fluorescence (TADF), where emission lifetimes can be in the nanosecond range, for example, 143 ns in a toluene (B28343) solution for a pyridazine (B1198779) derivative of 9,9-dimethyl-9,10-dihydroacridine mdpi.comresearchgate.net.
The photophysical properties can be summarized in the following table, based on data for closely related 9,9-dimethyl-9,10-dihydroacridine derivatives:
| Derivative Class | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Excited State Nature | Key Features |
|---|---|---|---|---|
| Pyridazine-dihydroacridine | ~345 | 534-609 | ICT, TADF | Positive solvatochromism, ns lifetimes mdpi.comresearchgate.net |
| Phenothiazine dioxide-dihydroacridine | - | ~360 (LE), ~430 (HLCT), ~510 (ICT) | LE, HLCT, ICT | Multiple emission bands depending on environment nih.gov |
| Phosphoindole oxide-dihydroacridine | 344-346 | - | TICT | Aggregation-Induced Emission (AIE) tandfonline.com |
Excited State Dynamics and Relaxation Pathways: Intersystem Crossing, Internal Conversion
The excited-state dynamics of 2,7,9,9-tetramethyl-9,10-dihydroacridine and its analogs are complex, involving competition between several relaxation pathways, including fluorescence, intersystem crossing (ISC), and internal conversion. A key feature of many dihydroacridine derivatives is their ability to undergo thermally activated delayed fluorescence (TADF). The TADF mechanism relies on efficient reverse intersystem crossing (RISC) from the triplet excited state (T1) back to the singlet excited state (S1), from which delayed fluorescence occurs . This process is facilitated by a small energy gap between the S1 and T1 states (ΔE_ST) researchgate.net.
In the absence of a suitable acceptor or in non-polar environments, other deactivation pathways may dominate. For related dihydroacridine compounds, it has been observed that in the absence of protic solvation, the excited state can decay to the ground state through a sequence of S1 → T1 → S0 intersystem crossing steps.
Charge Transfer Mechanisms in Photoexcited States
Intramolecular charge transfer (ICT) is a dominant process in the photoexcited states of this compound derivatives, especially when functionalized with electron-accepting groups. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the electron-donating dihydroacridine core, to the lowest unoccupied molecular orbital (LUMO), which can be localized on the acceptor moiety nih.gov.
This charge separation leads to a significant increase in the dipole moment of the excited state compared to the ground state. This change in dipole moment is responsible for the observed solvatochromism, where the emission is red-shifted in polar solvents that can stabilize the more polar excited state rsc.orgnih.gov. The efficiency of this ICT process is crucial for the performance of these materials in applications such as dye-sensitized solar cells nih.gov.
In some derivatives, a "push-pull" substitution pattern enhances the ICT character. For example, in ester-substituted dihydroacridines, an ICT process from the nitrogen atom of the dihydroacridine ring to the electron-withdrawing ester group occurs in the excited state rsc.org. Theoretical studies using density functional theory (DFT) have been instrumental in understanding the geometries and electronic characteristics that facilitate this charge transfer mdpi.comresearchgate.netnih.gov.
Ultrafast Spectroscopic Probes of Transient Species and Dynamics
Ultrafast spectroscopic techniques, such as femtosecond and nanosecond transient absorption spectroscopy, are powerful tools for directly observing the transient species and dynamics in the excited states of dihydroacridine derivatives. These methods allow for the real-time tracking of excited-state populations and the identification of intermediate species.
For example, in a study of the excited-state hydride release from 10-methyl-9-phenyl-9,10-dihydroacridine, femtosecond transient absorption spectroscopy was used to monitor the initial excited states, while nanosecond laser flash photolysis allowed for the characterization of longer-lived triplet states and radical cations usc.edu. The experiments utilized a Nd:YAG laser for excitation and an intensified CCD camera to record the transient absorption spectra with nanosecond resolution usc.edu. Similarly, femtosecond transient absorption experiments have been conducted using a Ti:sapphire laser system to generate pump and probe pulses for studying the early events after photoexcitation usc.edu. These techniques have been crucial in elucidating the stepwise electron/hydrogen-atom transfer mechanisms in the photochemical reactions of these compounds.
Environmental Effects on Photophysical Processes (e.g., Solvent Polarity, Temperature)
The photophysical properties of this compound and its derivatives are highly sensitive to environmental factors such as solvent polarity and temperature. As discussed, the pronounced positive solvatochromism observed in the emission spectra of many of these compounds is a direct consequence of the stabilization of the polar ICT excited state by polar solvents mdpi.comresearchgate.netrsc.orgnih.govnih.gov. In general, the fluorescence quantum yield of these compounds tends to decrease with increasing solvent polarity nih.govresearchgate.net.
Temperature also plays a critical role, particularly for compounds exhibiting TADF. The "thermally activated" nature of this process means that the rate of reverse intersystem crossing, and thus the intensity of the delayed fluorescence, is temperature-dependent.
A fascinating environmental effect observed in some 9,9-dimethyl-9,10-dihydroacridine derivatives is aggregation-induced emission (AIE). In this phenomenon, the molecules are non-emissive or weakly emissive in dilute solutions but become highly luminescent in the aggregated state or in the solid state tandfonline.comresearchgate.net. This is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels.
Photochemical Reaction Mechanisms Initiated by this compound
The electron-rich nature of the this compound core makes it susceptible to photo-initiated chemical reactions, particularly those involving electron or hydrogen transfer. A well-studied photochemical reaction of a related compound, 10-methyl-9-phenyl-9,10-dihydroacridine, is the photoinduced release of a hydride ion (H⁻) usc.edu. Upon photoexcitation, the molecule is oxidized to the corresponding acridinium (B8443388) ion, while the solvent (an acetonitrile (B52724)/water mixture) is reduced, leading to the formation of hydrogen gas. This process occurs from the triplet excited state via a stepwise electron/hydrogen-atom transfer mechanism usc.edu.
More recently, 9,9-dimethyl-9,10-dihydroacridine derivatives have been developed as organic photocatalysts for atom transfer radical polymerization (ATRP) acs.org. In this application, the photoexcited dihydroacridine acts as a reducing agent, transferring an electron to an alkyl halide initiator to generate a radical that initiates polymerization. The stability of the resulting dihydroacridine radical cation is crucial for the catalytic cycle. It has been found that appropriate chemical modifications of the dihydroacridine structure are necessary to stabilize this radical cation and improve the controllability of the polymerization process acs.org.
Electrochemical Characterization and Redox Behavior Mechanisms
Voltammetric Techniques for Understanding Redox Processes
Voltammetric techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox processes of 9,10-dihydroacridine (B10567) derivatives. By measuring the current response of a solution containing the compound to a linearly cycled potential sweep, CV provides information on oxidation and reduction potentials, the stability of the resulting charged species, and the kinetics of electron transfer.
In a typical CV experiment for a 9,10-dihydroacridine derivative, the compound is dissolved in an appropriate solvent with a supporting electrolyte. A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode), and a counter electrode (e.g., a platinum wire). The resulting voltammogram plots the current versus the applied potential.
For 9,10-dihydroacridine compounds, the primary electrochemical process observed is oxidation, which involves the removal of one or more electrons from the molecule. This oxidation often leads to the formation of a radical cation in the first step. Depending on the molecular structure and experimental conditions, this radical cation can undergo further oxidation or chemical reactions. A key reaction pathway for 9,10-dihydroacridines upon electrochemical oxidation is dehydroaromatization, leading to the formation of the corresponding acridinium (B8443388) cation. researchgate.netnih.gov
Influence of Molecular Structure on Redox Potentials and Electron Transfer
The molecular structure of 9,10-dihydroacridine derivatives has a profound impact on their redox potentials and the kinetics of electron transfer. The introduction of substituents on the acridine (B1665455) core can modulate the electronic properties of the molecule, thereby altering its electrochemical behavior.
The four methyl groups in 2,7,9,9-tetramethyl-9,10-dihydroacridine are expected to significantly influence its redox properties. Methyl groups are known to be electron-donating groups (EDGs) through an inductive effect. The presence of EDGs increases the electron density on the aromatic system, making the molecule easier to oxidize. Consequently, this compound is anticipated to have a lower oxidation potential compared to the unsubstituted 9,10-dihydroacridine.
The methyl groups at the 2 and 7 positions are located on the peripheral phenyl rings of the acridine core. Their electron-donating nature will contribute to the stabilization of the positive charge that develops upon oxidation, thus lowering the energy required for electron removal. The two methyl groups at the 9-position, in addition to their electronic contribution, provide steric bulk. This steric hindrance can influence the planarity of the molecule and its interaction with the electrode surface, which can affect the electron transfer kinetics.
Research on various substituted 9,10-dihydroacridines has established a clear trend: electron-donating substituents lower the oxidation potential, while electron-withdrawing groups increase it. researchgate.net This correlation is generally understood in terms of the stability of the resulting radical cation. EDGs stabilize the positively charged species, making its formation more favorable (i.e., occurring at a less positive potential).
While precise redox potential values for this compound are not available from the search results, data for related compounds can provide an estimate. For instance, the oxidation potential of various 9-substituted-10-methyl-9,10-dihydroacridines has been studied, and it was found to correlate with the Highest Occupied Molecular Orbital (HOMO) energy of the molecules. researchgate.net
Table 1: Expected Influence of Methyl Substituents on the Electrochemical Properties of this compound
| Structural Feature | Electronic Effect | Expected Impact on Redox Potential |
| 2,7-Dimethyl groups | Electron-donating (inductive) | Lower oxidation potential |
| 9,9-Dimethyl groups | Electron-donating (inductive) & Steric hindrance | Lower oxidation potential & potential influence on electron transfer kinetics |
Mechanistic Aspects of Charge Carrier Generation and Transport
In the context of organic electronics, this compound functions as a hole-transporting material. Charge carrier generation and transport are fundamental processes for the operation of devices based on this compound.
Charge Carrier Generation:
Charge carriers (holes and electrons) in organic materials are typically generated through the dissociation of excitons, which are bound electron-hole pairs formed upon photoexcitation or electrical injection. In the case of a hole-transporting material like this compound, the crucial process is the acceptance of a hole (removal of an electron).
The mechanism of charge carrier generation often involves the following steps:
Injection: In an electronic device, holes are injected from the anode into the highest occupied molecular orbital (HOMO) of the organic layer. For this compound, this means the formation of the radical cation.
Dissociation: Under the influence of an electric field, the injected charge carrier becomes a free "hole" that can move through the material.
The efficiency of charge carrier generation is related to the energy levels of the material and the interfaces with adjacent layers (e.g., the electrode). The electron-rich nature of this compound, due to its methyl substituents, results in a relatively high HOMO energy level, which generally facilitates hole injection from common anode materials like indium tin oxide (ITO).
Charge Carrier Transport:
Once generated, holes are transported through the organic layer via a hopping mechanism. A hole, which is essentially a positively charged molecule (radical cation), moves from one neutral molecule to an adjacent one. This process can be described as a self-exchange electron transfer reaction between a radical cation and a neutral molecule.
The efficiency of charge transport is influenced by several factors:
Molecular Packing: The arrangement of molecules in the solid state determines the distance and orientation between adjacent molecules, which strongly affects the hopping probability.
Electronic Coupling: The degree of orbital overlap between neighboring molecules dictates the ease of electron transfer.
Reorganization Energy: The energy required for the geometric relaxation of a molecule upon gaining or losing a charge. A lower reorganization energy generally leads to faster charge transport.
The steric bulk of the 9,9-dimethyl groups in this compound can play a role in preventing close π-π stacking, which might influence the charge transport properties. While this can sometimes be detrimental to charge mobility, in the context of certain applications like thermally activated delayed fluorescence (TADF) emitters, it can be beneficial for achieving high photoluminescence quantum yields by reducing aggregation-caused quenching.
Electrochemical Polymerization Mechanisms
Electrochemical polymerization is a process where a monomer is polymerized on an electrode surface by applying an electrical potential. This technique can be used to grow thin, conductive polymer films directly on a substrate. For a molecule to undergo electropolymerization, it typically needs to have reactive sites that can form bonds between monomer units upon electrochemical activation.
For acridine and its derivatives, electropolymerization is a possibility, although it is not as commonly reported as for other heterocyclic compounds like thiophene (B33073) or pyrrole. The mechanism of electropolymerization of acridine derivatives would likely involve the initial oxidation of the monomer to form a radical cation. This reactive species could then attack a neutral monomer, leading to the formation of a dimer radical cation. This process would continue, with the polymer chain growing on the electrode surface.
The positions on the this compound molecule that could potentially be involved in polymerization are the unsubstituted carbon atoms on the aromatic rings. However, the presence of the methyl groups might sterically hinder the coupling reactions necessary for polymerization.
It is important to note that the primary electrochemical reaction reported for 9,10-dihydroacridines is the oxidation to the corresponding acridinium species. nih.gov This process involves the loss of two electrons and a proton (or two protons and two electrons followed by deprotonation) and leads to a stable aromatic cation. This aromatization reaction could compete with or even dominate over polymerization, potentially making the formation of a high molecular weight polymer challenging under typical electropolymerization conditions.
Further research would be needed to determine the precise conditions under which this compound could undergo efficient electrochemical polymerization and to characterize the properties of the resulting polymer.
Applications in Advanced Materials Science and Chemical Technologies
Design Principles for Organic Light-Emitting Diodes (OLEDs) and Emitters
The 9,9-dimethyl-9,10-dihydroacridine (B1200822) core, a close structural relative of 2,7,9,9-tetramethyl-9,10-dihydroacridine, is a prominent component in the design of high-performance emitter materials for OLEDs. Its strong electron-donating nature makes it an excellent building block for creating molecules with desirable photophysical properties.
Strategies for Enhancing Luminescence Efficiency and Stability
A key strategy for developing highly efficient OLED emitters is the creation of donor-acceptor (D-A) type bipolar luminescent materials. In this approach, the 9,9-dimethyl-9,10-dihydroacridine unit serves as the electron donor, and it is chemically bonded to an electron-accepting moiety. This molecular architecture facilitates the injection and transport of both holes and electrons, which is crucial for efficient electroluminescence.
One successful application of this principle involves combining the 9,9-dimethyl-9,10-dihydroacridine donor with a phosphoindole oxide (PIO) acceptor. The resulting luminogens exhibit aggregation-induced emission (AIE), a phenomenon where the molecules are non-emissive in solution but become highly luminescent in the aggregated or solid-state. nih.govacs.org This property is particularly advantageous for OLEDs, as the emitting layer is a solid thin film. The steric hindrance provided by the bulky 9,9-dimethyl-9,10-dihydroacridine group helps to suppress non-radiative decay pathways in the solid state, leading to enhanced luminescence. nih.gov
Furthermore, the introduction of bulky substituents, such as the gem-dimethyl group on the acridine (B1665455) scaffold, promotes a highly twisted molecular structure. This twisting minimizes the energy gap between the singlet and triplet excited states (ΔEST), a critical factor for materials that exhibit thermally activated delayed fluorescence (TADF). A smaller ΔEST allows for the efficient harvesting of non-emissive triplet excitons, which can significantly improve the internal quantum efficiency of OLEDs. For instance, creating a large dihedral angle, approaching 90 degrees, between the donor and acceptor units is a recognized design principle to minimize this energy gap. nih.gov
The operational stability of OLEDs is another critical parameter. Research on TADF emitters has shown that strategic modifications to the molecular structure can enhance device lifetime. While not specific to the tetramethyl substitution, the principle of enhancing molecular stability through chemical modification is a key area of research. For example, the use of robust substituents like 9-phenyl-9-fluorenyl groups has been shown to improve both the thermal and electrochemical stability of TADF emitters, leading to longer operational lifetimes for blue OLEDs. rsc.org
Charge Transport Layer Integration and Device Architecture Considerations
The 9,9-dimethyl-9,10-dihydroacridine moiety is not only used in emitter layers but also as a fundamental component of hole-transporting materials (HTMs). nih.govresearchgate.net For an OLED to function efficiently, the various layers—including the hole-transporting layer (HTL), emitting layer (EML), and electron-transporting layer (ETL)—must have well-matched energy levels to ensure balanced charge injection and transport. nih.gov
Materials based on the 9,9-dimethyl-9,10-dihydroacridine scaffold have been successfully synthesized and incorporated as the HTL in phosphorescent OLEDs (PhOLEDs). In one study, a material named TPA-2ACR, which incorporates two dimethylacridine units linked to a triphenylamine (B166846) core, was used as the HTL. nih.govresearchgate.net The resulting device exhibited excellent performance, with a maximum external quantum efficiency of 21.59%. nih.govresearchgate.net This high efficiency is attributed to the favorable hole-transporting properties of the acridine-based material.
The general structure of a multilayer OLED device consists of several organic layers sandwiched between an anode and a cathode. nih.gov The proper selection and integration of materials for each layer are crucial for optimizing device performance. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the acridine-based materials are critical for determining their suitability as HTLs or emitters in a given device architecture. mdpi.com For instance, the HOMO level should align well with the work function of the anode and the HOMO of the adjacent emitting layer to ensure efficient hole injection and transport.
| Device Data for OLEDs with 9,9-dimethyl-9,10-dihydroacridine Derivatives | |
| Material | TPA-2ACR (as HTL) nih.govresearchgate.net |
| Device Structure | Multilayer PhOLED nih.govresearchgate.net |
| Maximum Current Efficiency | 55.74 cd/A nih.govresearchgate.net |
| Maximum Power Efficiency | 29.28 lm/W nih.govresearchgate.net |
| Maximum External Quantum Efficiency | 21.59% nih.govresearchgate.net |
| Material | PhCAR-2ACR (as Host) nih.govresearchgate.net |
| Device Structure | Multilayer PhOLED nih.govresearchgate.net |
| Performance Note | Showed good device characteristics nih.govresearchgate.net |
Utilization in Photoredox Catalysis and Organic Transformations
Acridine derivatives are powerful photocatalysts that can absorb visible light to initiate a variety of organic transformations. Their ability to engage in single-electron transfer (SET) processes upon photoexcitation makes them valuable tools in modern synthetic chemistry.
Redox Cycling Mechanisms in Catalytic Cycles
The photocatalytic activity of acridine derivatives is centered around their ability to undergo redox cycling. In a typical cycle, the acridine photocatalyst absorbs light and is promoted to an excited state. In this excited state, it can act as either a potent oxidant or reductant.
For example, in the photocatalytic oxygenation of 10-methyl-9,10-dihydroacridine, a related compound, the catalytic cycle is initiated by photoexcitation of a manganese porphyrin complex. acs.org This is followed by electron transfer to oxygen, and the subsequent hydrogen atom transfer from the dihydroacridine to the resulting superoxo complex. acs.org This process generates an acridinyl radical (AcrH•), which is a key intermediate. acs.org This radical can then participate in further steps to yield the final product and regenerate the catalyst. acs.org
In other systems, such as the direct decarboxylative conjugate addition of carboxylic acids, the acridine photocatalyst in its excited state can directly interact with the substrate. nih.gov The process can lead to the formation of an acridinyl radical intermediate, which plays a crucial role in the turnover of both the acridine and a co-catalyst, such as copper. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy has been used to confirm the formation of these persistent acridinyl radicals during the reaction. nih.gov
The general mechanism often involves the dihydroacridine derivative acting as a stoichiometric reductant. In a reaction catalyzed by a ruthenium complex, for instance, the photoexcited catalyst can be reduced by 9,10-dihydro-10-methylacridine, which is in turn oxidized to the corresponding acridinium (B8443388) ion. acs.org This demonstrates the ability of the dihydroacridine scaffold to participate in reductive quenching cycles.
Development of Novel Catalytic Systems and Ligand Scaffolds
The unique properties of the acridine framework have been harnessed to develop novel dual-catalytic systems. A notable example is the combination of acridine photocatalysis with copper catalysis for the direct decarboxylative conjugate addition of a wide range of carboxylic acids. nih.gov This dual system avoids the need for pre-activating the carboxylic acids, representing a more efficient synthetic route. nih.gov The acridine photocatalyst generates an alkyl radical from the carboxylic acid, which then enters a copper-catalyzed cycle. nih.gov
Molecular Sensing Platforms Based on Spectroscopic and Electrochemical Principles
Mechanisms of Analyte Recognition and Signal Transduction
The utility of this compound and its derivatives as fluorescent chemosensors is rooted in their robust electron-donating character and responsive photophysical properties. The core 9,10-dihydroacridine (B10567) moiety serves as an excellent fluorophore, a unit that can emit light after absorbing it. The sensing action relies on the modulation of this fluorescence upon interaction with a target species, or analyte. The primary mechanisms governing this process are Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). researchgate.net
In a typical sensor design, the this compound unit (the fluorophore) is chemically linked to a receptor unit designed to selectively bind a specific analyte. rsc.org In the absence of the analyte, the receptor can quench the fluorophore's emission through PET. Upon analyte binding, the electronic properties of the receptor are altered, inhibiting the PET process and "turning on" the fluorescence. qub.ac.ukchula.ac.th This change in fluorescence intensity or wavelength provides a detectable signal corresponding to the presence and concentration of the analyte. chula.ac.th
Alternatively, the ICT mechanism involves a donor part and an acceptor part within the same molecule. researchgate.net The dihydroacridine core is a strong electron donor, and upon excitation with light, an electron can be transferred to an attached acceptor unit. The presence of an analyte can enhance or disrupt this charge transfer process, leading to a measurable shift in the emission spectrum. The tetramethyl substitution on the acridine scaffold enhances its electron-donating strength and improves solubility in organic media, making it a more effective and versatile fluorophore component. The recognition of the analyte by the receptor is a crucial first step, which can involve various interactions such as metal chelation, hydrogen bonding, or π–π stacking. nih.gov This initial binding event triggers the subsequent signal transduction cascade, converting the chemical recognition into an optical output. rsc.org
Rational Design of Selective Sensing Elements
The rational design of selective sensing elements based on the this compound scaffold follows the well-established "fluorophore-spacer-receptor" modular approach. qub.ac.ukrsc.org This design principle allows for the systematic development of highly selective and sensitive chemosensors. rsc.org
The Fluorophore: The this compound core is chosen for its strong fluorescence and favorable electronic properties. Its emission can be tuned by chemical modification.
The Receptor: This is the analyte-binding unit. Its design is critical for selectivity. rsc.org By choosing or creating a receptor that has a specific affinity for a particular analyte (e.g., a specific metal ion, anion, or neutral molecule), the entire sensor can be made selective. For instance, incorporating terpyridine or picolinamide (B142947) moieties can create receptors selective for metal ions like Zn²⁺ or Cu²⁺, respectively. rsc.orgnih.gov
The Spacer: A spacer unit can be used to connect the fluorophore and receptor, ensuring that they are held at an appropriate distance for the desired interaction (like PET) to occur without interfering with each other's primary function.
The goal of rational design is to create a system where the analyte-binding event at the receptor causes a significant and predictable change in the fluorophore's emission. nih.gov This involves fine-tuning the electronic communication between the receptor and the fluorophore. For example, a probe for nitric oxide was developed by attaching a NO-responsive dihydropyridine (B1217469) group to a fluorophore, creating a highly sensitive and specific sensor. rsc.org Similarly, peptide-based structures can be integrated to recognize biological molecules like glyphosate. nih.govresearchgate.net The functionalization at the 2 and 7 positions of the dihydroacridine ring is a common strategy for introducing these receptor moieties. rsc.org
Below is a table illustrating how different receptor units, when hypothetically combined with a dihydroacridine fluorophore, can target specific analytes.
| Receptor Moiety | Target Analyte | Typical Sensing Mechanism |
| Terpyridine | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) / PET Inhibition |
| Picolinamide | Cu²⁺ | Fluorescence Quenching via PET |
| Crown Ether | Na⁺, K⁺ | PET Inhibition |
| Di-(2-picolyl)amine (DPA) | Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) | Chelation-Enhanced Quenching (CHEQ) |
Organic Photovoltaics (OPVs) and Charge Separation Dynamics
In the field of advanced materials, derivatives of 9,10-dihydroacridine, including the 2,7,9,9-tetramethylated variant, are recognized for their potential in organic electronics, particularly as donor or hole-transporting materials (HTMs) in organic solar cells. researchgate.netrsc.org The core dihydroacridine structure is inherently electron-rich, a key characteristic for a donor material in an OPV device. nih.gov The four methyl groups in this compound further enhance this electron-donating ability through an inductive effect, which favorably modulates the material's highest occupied molecular orbital (HOMO) energy level.
The fundamental process in an OPV is the conversion of light into electricity, which hinges on efficient charge separation at a donor-acceptor interface. aps.org The process unfolds as follows:
Light absorption by the donor material (e.g., the dihydroacridine derivative) creates a tightly bound electron-hole pair known as an exciton (B1674681).
The exciton diffuses to the interface between the donor material and an electron-accepting material.
If the energy level alignment is favorable—specifically, if the HOMO of the donor is higher than that of the acceptor and the lowest unoccupied molecular orbital (LUMO) of the donor is higher than that of the acceptor—the exciton can dissociate. The electron is transferred to the acceptor's LUMO, and the hole remains on the donor's HOMO.
This forms a charge-transfer (CT) exciton at the interface, which must then separate into free charge carriers that can be transported to the electrodes to generate a current. aps.orgwpmucdn.com
The effectiveness of a dihydroacridine-based HTM is determined by its energy levels, charge mobility, and film-forming properties. mdpi.comrsc.org A suitable HOMO level is required to ensure efficient hole extraction from the light-absorbing perovskite or organic layer, while a high LUMO level helps to block electrons, preventing recombination. mdpi.com Delocalization of the electronic states within the donor material can play a critical role in helping the charges overcome their mutual Coulombic attraction and separate effectively. aps.orgnih.gov
The table below presents typical electrochemical and photophysical properties for related dihydroacridine-based materials used in organic electronics, illustrating their suitability for these applications.
| Compound Type | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Application |
| Acridine-TPA derivative rsc.org | -5.03 | -2.15 | 2.88 | HTM for Perovskite Solar Cells |
| Dihydroacridine-Pyridazine derivative nih.gov | -5.42 | -2.86 | 2.56 | TADF Emitter for OLEDs |
| Dihydroacridine-Diphenylsulphone researchgate.net | -5.67 | -2.26 | 3.41 | TADF Emitter for OLEDs |
Note: These values are for representative derivatives and serve to illustrate the typical electronic properties of the dihydroacridine class.
Molecular Switches and Logic Gates Design Principles
The concept of molecular-level computing employs molecules that can perform logical operations, analogous to electronic logic gates. nih.govresearchgate.net Fluorescent molecules like this compound are excellent candidates for building such devices because their emission can be switched "ON" or "OFF" by specific chemical or physical inputs. qub.ac.ukrsc.org This binary response (ON=1, OFF=0) is the basis of Boolean logic. researchgate.net
The design of these molecular switches and logic gates is often based on the same PET mechanism used in sensing. nih.gov A "fluorophore-spacer-receptor" architecture is employed, where the this compound acts as the fluorophore. The state of the output (fluorescence) is controlled by the presence or absence of inputs that interact with the receptor(s).
Key design principles include:
Single-Input Gates: A simple YES gate can be constructed where the fluorescence is initially OFF due to PET. The addition of an input (e.g., H⁺ ions) binds to the receptor, inhibits PET, and turns fluorescence ON. A NOT gate operates in the reverse; fluorescence is initially ON and is quenched by the input. um.edu.mt
Two-Input Gates: More complex gates like AND and OR can be designed using molecules with two distinct receptor sites. For an AND gate, both inputs must be present simultaneously to produce a fluorescent output (Output=1). For example, one input might be H⁺ and the other a specific metal ion. Only when both are bound to their respective receptors is the PET quenching fully suppressed, leading to an "ON" state. qub.ac.ukrsc.org
Reversibility: For a molecule to function as a practical switch, the process should be reversible. For instance, an acridine-based switch demonstrated reversible behavior upon complexation with a modified cyclodextrin. nih.gov
The following truth table illustrates the function of a hypothetical AND logic gate based on a derivative of this compound with two receptor sites for two different chemical inputs (Input A and Input B).
| Input A (Present = 1, Absent = 0) | Input B (Present = 1, Absent = 0) | Fluorescence Output (ON = 1, OFF = 0) |
| 0 | 0 | 0 |
| 1 | 0 | 0 |
| 0 | 1 | 0 |
| 1 | 1 | 1 |
By combining these fundamental gate designs, researchers can create more complex computational systems, opening pathways to applications in medical diagnostics and information processing at the molecular scale. researchgate.net
Intermolecular Interactions and Solid State Organization
Supramolecular Assembly and Self-Organization Phenomena
The self-assembly of 2,7,9,9-tetramethyl-9,10-dihydroacridine in the solid state is primarily driven by weak intermolecular interactions. The molecule itself lacks strong hydrogen bond donors, which means that its aggregation is likely dominated by van der Waals forces and potentially weak C-H···π interactions. The acridine (B1665455) core, with its aromatic character, provides a platform for π-π stacking, a common feature in the crystal structures of acridine and its derivatives. However, the presence of four methyl groups at the C9 position introduces significant steric hindrance. This steric bulk can be expected to modulate the typical stacking arrangements observed in flatter acridine systems.
In derivatives of this compound, such as in pincer-type ligands, the acridane skeleton is utilized as a rigid backbone. google.comgoogle.com This rigidity is a key feature that can be exploited in supramolecular chemistry to create pre-organized hosts. In a nickel complex of a pincer ligand derived from 4,5-dibromo-2,7,9,9-tetramethyl-9,10-dihydroacridine, the formation of dimers was reported to be completely inhibited, highlighting the significant steric influence of the tetramethyl-substituted acridane unit. google.com This suggests that the self-organization of the parent compound may not favor simple, co-facial π-π stacking due to these bulky substituents.
Crystal Engineering Approaches for Tailored Solid-State Properties
Crystal engineering aims to design and control the formation of crystalline solids with desired properties by understanding and utilizing intermolecular interactions. rsc.org For acridine-based compounds, common strategies involve the formation of co-crystals, where hydrogen bonds and π-π stacking interactions with a co-former molecule can direct the crystal packing. acs.org
While specific crystal engineering studies on this compound are not extensively documented, research on its derivatives offers a glimpse into potential strategies. For instance, the synthesis of a pincer-type ligand, 4,5-bis(diisopropylphosphino)-2,7,9,9-tetramethyl-9H-acridin-10-ide (acriPNP), demonstrates how the core structure can be functionalized to create specific coordination environments. google.comgoogle.com The crystal structure of a lithium adduct of this ligand shows that the acriPNP ligand is prone to planarity, a feature that can be instrumental in designing specific solid-state architectures. google.com
Furthermore, a 2024 study reported the crystal structure of a protioligand derived from this compound-4,5-diamine. nih.govrsc.org The solid-state structure of this closely related derivative confirms a symmetric structure with a planar acridane unit. nih.govrsc.org This planarity, despite the methyl groups, is a crucial parameter for crystal engineering, as it influences how the molecules pack in a crystal lattice. The study of such derivatives provides a roadmap for how the this compound scaffold can be modified to tune solid-state properties for applications in materials science, such as in organic light-emitting diodes (OLEDs) where it has been used as an electron donor. acs.orgnih.gov
| Derivative | Key Structural Feature | Implication for Crystal Engineering | Reference |
| (acriPNP)Li(THF) | Prone to planarity | Potential for ordered packing in crystalline materials. | google.com |
| Protioligand from this compound-4,5-diamine | Planar acridane unit | Provides a rigid and predictable building block for functional materials. | nih.govrsc.org |
| MAc-FBI | Electron-donating moiety | Useful for designing charge-transfer materials with specific electronic properties in the solid state. | acs.orgnih.gov |
Host-Guest Interactions and Inclusion Chemistry
Generally, the formation of inclusion complexes involves the encapsulation of a "guest" molecule within a cavity of a "host" molecule. The rigid, boat-like conformation of the dihydroacridine ring system could potentially form a shallow cavity suitable for interacting with small guest molecules. The methyl groups, while sterically hindering direct stacking, might contribute to the formation of a hydrophobic pocket.
In the context of its derivatives, the focus has been more on its role as a structural scaffold for ligands rather than as a host for inclusion complexes. For example, in a nickel complex of an acriPNP ligand, a co-crystallized naphthalene (B1677914) molecule was found in the crystal lattice, but the closest hydrogen atom of the naphthalene was 2.926 Å from the nickel center, suggesting a lack of strong, specific host-guest interaction. google.com
The development of pincer ligands from this acridane structure for applications in catalysis and materials chemistry indicates a research trajectory focused on its covalent modification rather than its non-covalent host-guest properties. google.comgoogle.com Future research may explore the possibility of designing derivatives of this compound with deeper cavities or specific recognition sites to enable host-guest chemistry.
Advanced Characterization Methodologies for Performance Evaluation in Devices
Techniques for Investigating Charge Carrier Mobility and Lifetime
Charge carrier mobility (µ) and lifetime (τ) are fundamental parameters that dictate the efficiency of charge transport in organic semiconductor devices. Several techniques are employed to measure these properties, with the Space-Charge Limited Current (SCLC) method being one of the most common for organic materials.
The SCLC method involves fabricating single-carrier devices, such as hole-only or electron-only devices. In a hole-only device, for instance, a layer of the material to be tested is sandwiched between two electrodes with high work functions that facilitate hole injection and block electron injection. rug.nl By applying a voltage, a space charge is built up within the organic layer, and the resulting current-voltage (I-V) characteristic can be analyzed to determine the charge carrier mobility. mdpi.com
The I-V curve of such a device typically shows distinct regions. At low voltages, the current follows Ohm's law (I ∝ V). As the voltage increases, the injected charge density exceeds the intrinsic charge density, leading to the SCLC regime, where the current is proportional to the square of the voltage (I ∝ V²). The mobility can then be extracted from the SCLC region using the Mott-Gurney law. researchgate.net
While specific SCLC mobility data for 2,7,9,9-Tetramethyl-9,10-dihydroacridine is not extensively reported in publicly accessible literature, studies on its derivatives provide valuable insights into the charge transport properties of this class of materials. For example, hole-transporting materials based on the 10H, 10′H‐9,9′‐spirobi[acridine] core, which is structurally related, have been characterized using the SCLC method. researchgate.net In one such study, hole-only devices with the structure FTO/PEDOT:PSS/HTM/Au were fabricated, where HTM is the hole-transporting material. researchgate.net The resulting mobility values for these derivatives were in the range of 10⁻⁵ to 10⁻⁴ cm² V⁻¹ s⁻¹. researchgate.net
Table 1: Hole Mobility of Acridine (B1665455) Derivatives Measured by SCLC and XTOF
| Compound | Zero-Field Hole-Drift Mobility (µ₀) by XTOF (cm² V⁻¹ s⁻¹) | Hole Mobility by SCLC (cm² V⁻¹ s⁻¹) |
|---|---|---|
| BSA50 | 7.0 x 10⁻⁵ | 5.05 x 10⁻⁴ |
| BSA51 | 3.9 x 10⁻⁵ | 3.40 x 10⁻⁴ |
Data sourced from a study on 10H, 10′H‐9,9′‐spirobi[acridine] derivatives. researchgate.net
Another technique for measuring charge carrier mobility is the Time-of-Flight (TOF) method. In a TOF experiment, a sheet of charge carriers is photogenerated near one electrode by a short laser pulse. These carriers then drift across the material under an applied electric field, and the time it takes for them to reach the opposite electrode (the transit time) is measured. The mobility is then calculated from the transit time, the sample thickness, and the applied field. The xerographic time of flight (XTOF) is a variation of this technique. researchgate.net
Time-Resolved Spectroscopy for Device Physics Studies
Time-resolved spectroscopy techniques are powerful tools for probing the dynamics of excited states (excitons) in organic materials, which are crucial for the operation of devices like Organic Light-Emitting Diodes (OLEDs). These techniques can measure the lifetime and decay pathways of excitons, providing insights into the efficiency of light emission.
Time-Resolved Photoluminescence (TRPL) is a widely used method where the material is excited by a short pulse of light, and the subsequent photoluminescence decay is monitored over time. tu-chemnitz.de The decay profile can reveal the lifetimes of different emissive states, such as singlet and triplet excitons. In the context of materials like this compound, which can be used as host materials in phosphorescent OLEDs, understanding the triplet exciton (B1674681) dynamics is particularly important. mdpi.comnih.gov
For instance, studies on derivatives of 9,9-dimethyl-9,10-dihydroacridine (B1200822) have utilized photophysical measurements to determine their triplet energy levels, which is a critical parameter for a host material in a phosphorescent OLED. The triplet energy is typically calculated from the onset of the phosphorescence spectrum measured at low temperatures (e.g., 77 K). mdpi.comnih.gov
Transient absorption spectroscopy is another powerful technique. Here, a pump laser pulse excites the sample, and a second, time-delayed probe pulse measures the change in absorption due to the excited states. This allows for the study of both emissive and non-emissive states and their dynamics. aps.org
In the context of device physics, transient electroluminescence (TrEL) is used to study the dynamics of charge recombination and exciton formation within a functioning OLED. By applying a short voltage pulse to the device, one can observe the turn-on and turn-off characteristics of the light emission, providing information on charge carrier mobility, trapping, and recombination processes.
Some derivatives of 9,9-dimethyl-9,10-dihydroacridine have been shown to exhibit Aggregation-Induced Emission (AIE). researchgate.netresearchgate.net In dilute solutions, these molecules may show weak luminescence due to non-radiative decay pathways enabled by intramolecular rotations. However, in the aggregated or solid state, these rotations are restricted, which blocks the non-radiative pathways and leads to enhanced luminescence. researchgate.netresearchgate.net Time-resolved spectroscopy can be used to study the excited-state dynamics that give rise to this AIE phenomenon.
Microscopic Imaging and Spectroscopic Mapping Techniques
The morphology of the active layer in an organic electronic device at the micro- and nanoscale has a profound impact on its performance. Microscopic imaging and spectroscopic mapping techniques are therefore essential for correlating the structure with the electronic properties of the material.
Atomic Force Microscopy (AFM) is a standard technique used to visualize the surface topography of thin films. It can reveal information about grain size, domain boundaries, and surface roughness, all of which can affect charge transport and device performance. For instance, a smooth and uniform film is generally desirable for efficient charge injection and transport.
Kelvin Probe Force Microscopy (KPFM) is an extension of AFM that maps the surface potential of a material with nanoscale resolution. This technique can be used to visualize variations in the work function and to study the electronic landscape at interfaces between different materials in a device. For example, KPFM could be used to probe the energy level alignment at the interface between a this compound layer and an electrode.
Conclusion and Future Perspectives
Summary of Key Research Findings and Methodological Advancements
Research into the 2,7,9,9-tetramethyl-9,10-dihydroacridine framework has yielded several critical findings. The core structure is recognized as an excellent electron donor, a property conferred by the nitrogen atom within the dihydroacridine ring system. researchgate.net This characteristic is fundamental to its application in various redox-driven processes. The gem-dimethyl substitution at the C9 position provides significant steric hindrance, which enhances the stability of the molecule and its derivatives, and plays a crucial role in preventing intermolecular aggregation in the solid state—a highly desirable feature for optoelectronic applications. researchgate.net
Methodological advancements have been key to unlocking the potential of this scaffold. Synthetic strategies have evolved to allow for precise functionalization. For instance, one-pot C-H arylation procedures have been developed to synthesize novel biacridine donor moieties, demonstrating sophisticated control over molecular architecture. researchgate.net Furthermore, nucleophilic aromatic substitution of hydrogen (SNH) has been employed to create 9-phosphoryl-9,10-dihydroacridines, expanding the library of available derivatives for biological screening. nih.gov
Key research findings are summarized below:
In Organic Electronics: The 9,9-dimethyl-9,10-dihydroacridine (B1200822) unit is a foundational component in the design of high-performance materials for Organic Light-Emitting Diodes (OLEDs). researchgate.net It serves as an effective hole-transporting moiety and a core component of bipolar host materials and fluorescent emitters, including those exhibiting thermally activated delayed fluorescence (TADF). researchgate.netresearchgate.net
In Photoredox Catalysis: The broader 9,10-dihydroacridine (B10567) class has been established as a potent stoichiometric reductant in visible-light photoredox catalysis. acs.orgprinceton.edu It can be oxidized to the corresponding acridinium (B8443388) ion, facilitating reductive transformations such as dehalogenations. acs.orgprinceton.edu
In Medicinal Chemistry: Derivatives of the acridine (B1665455) and dihydroacridine core have been synthesized and evaluated for significant biological activity. Studies have shown their potential as antitumor agents by inhibiting topoisomerase II and inducing cell cycle arrest, as well as inhibitors of butyrylcholinesterase (BChE) for potential therapeutic use in Alzheimer's disease. nih.govnih.gov
Emerging Research Directions and Unexplored Potential for this compound
While significant progress has been made, the full potential of this compound remains largely untapped. Several emerging research avenues promise to yield new discoveries and applications.
Fine-Tuning Optoelectronic Properties: The functionalization of the 2 and 7 positions of the acridine core has been noted as an area with considerable room for exploration. researchgate.net Systematic modification at these sites could allow for precise tuning of the HOMO/LUMO energy levels, emission wavelengths, and charge-carrier mobility. This could lead to the development of next-generation, high-efficiency, and high-color-purity deep-blue emitters, which remain a challenge in OLED technology.
Advanced Catalytic Systems: Current applications in photoredox catalysis primarily use dihydroacridines as sacrificial reductants. acs.org An emerging direction is the incorporation of the dihydroacridine moiety directly into the structure of a recyclable photocatalyst. The enhanced stability and solubility offered by the tetramethyl substitution could be advantageous in creating more robust and efficient catalytic systems.
Development of Novel Sensors: The inherent fluorescence of many acridine derivatives suggests significant, yet underexplored, potential in the field of chemical sensing. Research could focus on designing derivatives that exhibit changes in their photophysical properties (e.g., fluorescence quenching or enhancement) upon binding to specific ions, neutral molecules, or biological analytes.
Coordination Chemistry and Pincer Ligands: The dihydroacridine scaffold can be used to construct novel pincer ligands. Research has shown that related nitrogen-based pincer ligands can constrain metal centers in unusual geometries, leading to unique reactivity. researchgate.net Applying this concept to the this compound framework could open new frontiers in catalysis and materials science, including the synthesis of novel metallopolymers.
Challenges and Opportunities for Translating Fundamental Insights into Advanced Applications
The transition from promising laboratory results to real-world applications presents both challenges and opportunities.
Challenges:
Scalable Synthesis: The multi-step synthesis of complex, highly pure dihydroacridine derivatives can be a significant hurdle for commercial-scale production. Developing more efficient, high-yield, and cost-effective synthetic routes is crucial for applications in mass-produced electronics.
Operational Stability: For OLEDs, the long-term operational stability of the materials is paramount. The degradation of organic materials under electrical stress and heat can limit device lifetime. While the gem-dimethyl group enhances morphological stability, further molecular engineering is needed to improve the intrinsic chemical stability of the materials during device operation. researchgate.net
Biological Specificity and Bioavailability: In the context of medicinal chemistry, achieving high target specificity to minimize off-target effects is a universal challenge. nih.gov For dihydroacridine-based drug candidates, optimizing properties such as solubility, membrane permeability, and metabolic stability is essential for successful clinical translation.
Opportunities:
Rational Molecular Design: The dihydroacridine core is exceptionally tunable. The combination of stable C9-methylation with versatile C2/C7/N10 functionalization provides a powerful platform for rational design. This allows for the precise tailoring of electronic, photophysical, and biological properties to meet the demands of specific applications. researchgate.net
Solution-Processable Devices: The excellent solubility of many dihydroacridine derivatives in common organic solvents presents a major opportunity for the fabrication of low-cost, large-area electronic devices using solution-based techniques like spin-coating and inkjet printing. researchgate.net
Multifunctional Materials: There is a compelling opportunity to create multifunctional materials that leverage several properties of the dihydroacridine scaffold simultaneously. For example, a single derivative could be designed to function as both an emitter and a host in an OLED (reducing device complexity) or as a theranostic agent in medicine that combines fluorescent imaging with therapeutic action.
Q & A
Basic: What are the current methodologies for synthesizing 2,7,9,9-tetramethyl-9,10-dihydroacridine derivatives?
Answer: Two prominent approaches are widely used:
- Modular one-pot synthesis employs diarylamines and aryl alkynes in hexafluoroisopropanol with triflimide catalysis. This method achieves selective ortho-C alkenylation followed by intramolecular hydroarylation, avoiding multi-step purification .
- Multi-step synthesis involves a seven-step protocol to produce 2,2,7,7-tetramethyl derivatives, optimized for large-scale access without column chromatography. Key steps include sequential functionalization and cyclization .
Methodological Tip: Choose the one-pot method for rapid access to diverse derivatives or the multi-step approach for high-purity, scalable production.
Basic: How can researchers characterize the photophysical properties of dihydroacridine derivatives?
Answer: Key techniques include:
- Solvatochromic analysis to study intramolecular charge transfer (ICT). For example, Lippert-Mataga plots quantify dipole moment changes in excited states using emission spectra across solvents .
- Quantum yield measurements via integrating sphere systems to assess luminescence efficiency. Derivatives like 2,7-bis(4-methoxycarbonylphenyl)-9,9-diphenyl-9,10-dihydroacridine exhibit high quantum yields (>0.7) in non-polar solvents .
Data Table:
| Derivative | λmax (nm) | Solvatochromic Shift (Δλ) | Quantum Yield (Φ) |
|---|---|---|---|
| Compound 1 (Ref. 18) | 450–520 | 70 nm | 0.72 |
| Compound 3 (Ref. 18) | 430–460 | Minimal | 0.65 |
Basic: What role do dihydroacridine derivatives play in OLED applications?
Answer: They serve as electron-donors in thermally activated delayed fluorescence (TADF) emitters. For example, 2,7,9,9-tetramethyl derivatives paired with imidazole acceptors achieve blue emission (450–480 nm) with high external quantum efficiency (>20%) .
Methodological Tip: Optimize donor-acceptor spatial separation to minimize singlet-triplet energy gaps (ΔEST) for efficient reverse intersystem crossing.
Advanced: How can thermodynamic barriers in catalytic nitrogen fixation using dihydroacridine be addressed?
Answer: In visible-light-driven ammonia synthesis, 9,10-dihydroacridine acts as a hydrogen donor. Key strategies include:
- Dual catalyst systems : Iridium photocatalysts activate dihydroacridine, while molybdenum catalysts cleave N2. This bypasses thermodynamic limitations by coupling light energy to hydrogen transfer .
- Solvent optimization : Use non-coordinating solvents (e.g., THF) to stabilize reactive intermediates and enhance turnover frequency .
Advanced: How do solvent polarity and substituents influence the solvatochromic behavior of dihydroacridines?
Answer: Electron-withdrawing groups (e.g., esters) enhance ICT, causing red-shifted emission in polar solvents. For example, 2,7-bis(4-methoxycarbonylphenyl)-9,9-diphenyl derivatives show a 70 nm solvatochromic shift, whereas non-polar substituents (e.g., methyl) minimize this effect .
Methodological Tip: Use time-dependent density functional theory (TD-DFT) to predict excited-state dipole moments and design derivatives with tailored emission profiles.
Advanced: What factors determine the choice between one-pot and multi-step synthesis for dihydroacridines?
Answer:
Advanced: What mechanistic insights exist for proton-coupled electron transfer (PCET) in dihydroacridine systems?
Answer: Ta(V) aniline complexes with dihydroacridine ligands undergo two-fold PCET, mediated by redox-active pincer ligands. In situ spectroscopy reveals that electron transfer precedes protonation, with rate constants dependent on solvent dielectric constants .
Methodological Tip: Use stopped-flow UV-Vis and EPR spectroscopy to track intermediate states during PCET.
Advanced: How can researchers mitigate concentration quenching in TADF polymers containing dihydroacridine units?
Answer:
- Polymer backbone design : Embed TADF units into polycarbazole backbones to reduce intermolecular interactions .
- Side-chain engineering : Attach dihydroacridine donors as pendants to minimize aggregation .
Data Table:
| Polymer Architecture | External Quantum Efficiency (%) | Lifetime (μs) |
|---|---|---|
| Linear Conjugated | 15 | 2.5 |
| Pendant Donor | 22 | 1.8 |
Advanced: What design strategies improve deep-blue TADF emitters based on dihydroacridine?
Answer:
- Acceptor strength modulation : Pair 9,10-dihydroacridine donors with strong acceptors (e.g., 1-phenyl-2-(trifluoromethylphenyl)imidazole) to achieve ΔEST < 0.2 eV .
- Steric hindrance : Introduce methyl groups at 2,7,9,9-positions to suppress non-radiative decay .
Advanced: How do synthetic contradictions (e.g., yield disparities) arise in dihydroacridine preparation?
Answer: Yields vary due to:
- Catalyst loading : Triflimide concentrations >5 mol% in one-pot synthesis lead to side reactions (e.g., over-alkenylation) .
- Purification protocols : Multi-step methods exclude column chromatography, favoring crystallization, which may trap impurities .
Resolution: Optimize catalyst ratios and employ gradient recrystallization for high-purity products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
